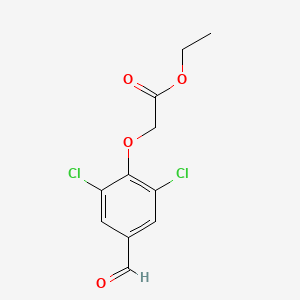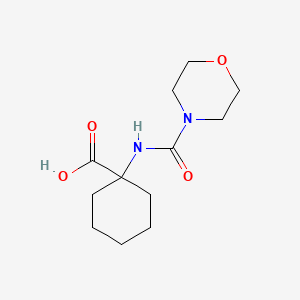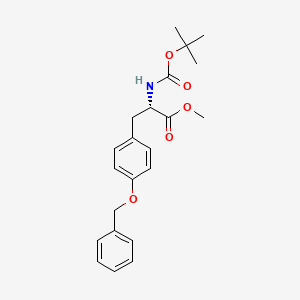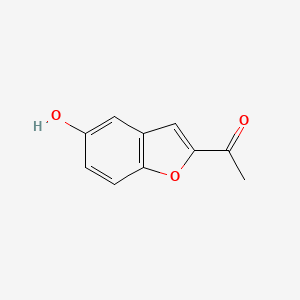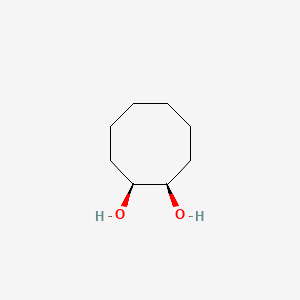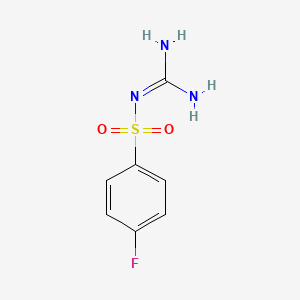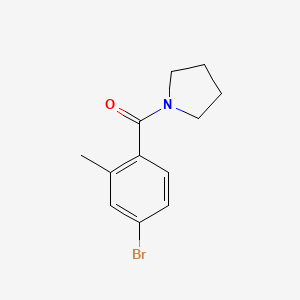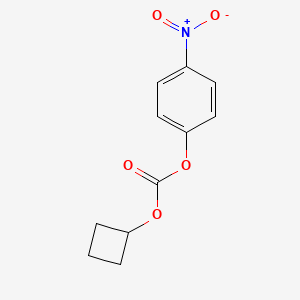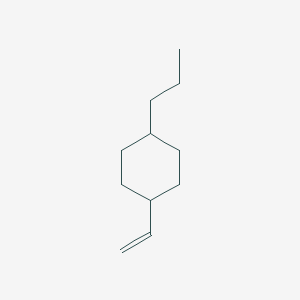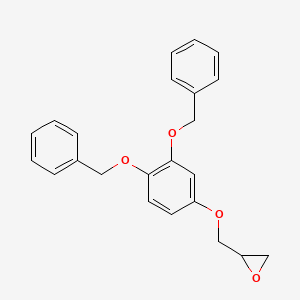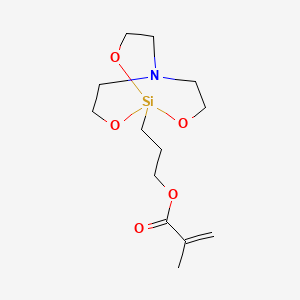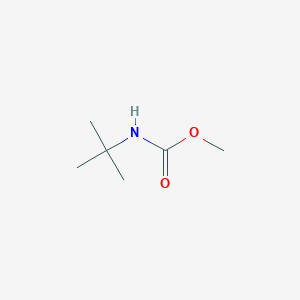
Diiodo(dimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodo(dimethyl)stannane, also known as diiododimethyltin or DDMT, is an organotin compound with the chemical formula (CH3)2SnI2. It is widely used in various fields, including medical, environmental, and industrial research. The molecular formula is C2H6I2Sn and the molecular weight is 402.59 .
Chemical Reactions Analysis
Diiodo(dimethyl)stannane is used in various chemical reactions. For instance, it has been used as an iodination agent in the iodination of arenes or enols . It has also been used in the deconstructive geminal diiodination of carbon-carbon double bonds .科学的研究の応用
Organoboration Reactions
Diiodo(dimethyl)stannane plays a role in organoboration reactions. For instance, a study demonstrated the reaction of dimethylbis(phenylethynyl)stannane with trialkylboranes to produce various heterocyclic systems, highlighting the utility of 119Sn NMR spectroscopy in analyzing these reactions (Kerschl & Wrackmeyer, 1984).
Synthesis of Dimethyl Carbonate
Research on diiodo(dimethyl)stannane includes its reactivity in the synthesis of dimethyl carbonate from carbon dioxide and methanol. Studies have demonstrated the formation of dimethyl carbonate accompanied by the transformation of stannane into various complexes, providing insights into the catalytic cycle involved in this synthesis (Ballivet-Tkatchenko et al., 2006).
NMR Spectroscopy and Molecular Structure Analysis
Diiodo(dimethyl)stannane has been utilized in NMR spectroscopy and the analysis of molecular structures. For example, the study of dimethyl(difluorenyl)silane, -germane, and -stannane provided valuable insights into the influence of fluorenyl groups on chemical shifts and the hydrogen on C9 of the fluorenyl group (Silaghi-Dumitrescu et al., 1995).
Stability of Ozonides
An interesting application is the observation of the unexpected stability of primary ozonides derived from alkenyl stannanes. This stability was leveraged in the development of a novel strategy for converting alkynes into 1,2-diols (Gómez et al., 2002).
Carbon Dioxide Insertion Reactions
The reaction of carbon dioxide with stannanes, leading to the selective insertion into Sn-O bonds, has been another area of research. These studies have helped in characterizing compounds and understanding their structures through techniques like X-ray crystallography (Ballivet-Tkatchenko et al., 2006).
特性
IUPAC Name |
diiodo(dimethyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2HI.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYDVQWJZWRVPE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6I2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314257 |
Source


|
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo(dimethyl)stannane | |
CAS RN |
2767-49-9 |
Source


|
| Record name | Diiododimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

